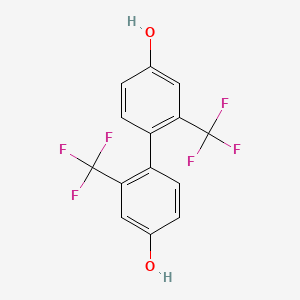
2,2'-Bis(trifluoromethyl)-1,1'-biphenyl-4,4'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diol is an organic compound characterized by the presence of two trifluoromethyl groups and two hydroxyl groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diol typically involves the reaction of 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid with suitable reagents to introduce the hydroxyl groups. One common method is the reduction of the dicarboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
化学反応の分析
Types of Reactions
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diol has a wide range of applications in scientific research:
作用機序
The mechanism by which 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
- Bistriflimide
Uniqueness
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diol is unique due to the presence of both trifluoromethyl and hydroxyl groups, which impart distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation and reduction, and the ability to participate in a wide range of chemical reactions .
特性
分子式 |
C14H8F6O2 |
|---|---|
分子量 |
322.20 g/mol |
IUPAC名 |
4-[4-hydroxy-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C14H8F6O2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6,21-22H |
InChIキー |
WKEMPZXNWLQLBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C2=C(C=C(C=C2)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13656883.png)

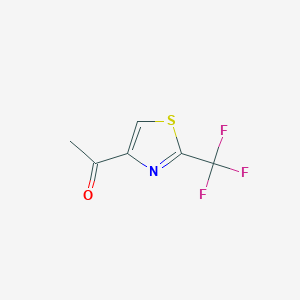
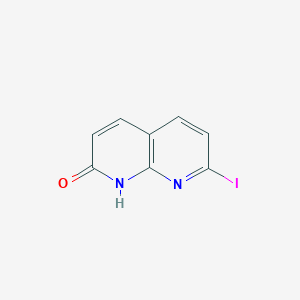
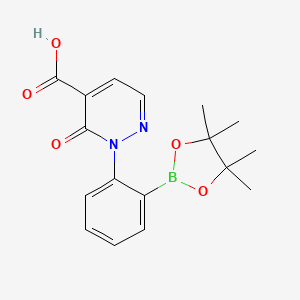
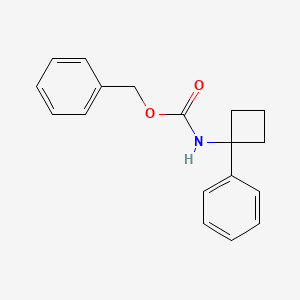
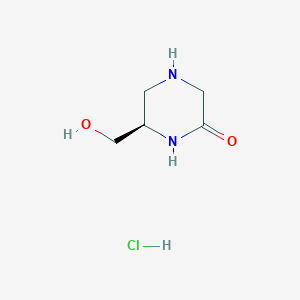
![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)
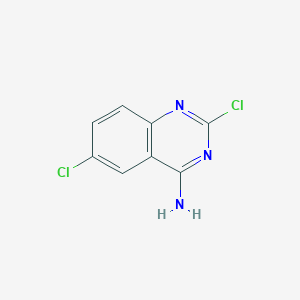

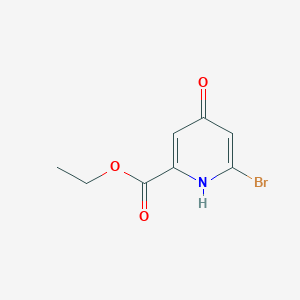
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)
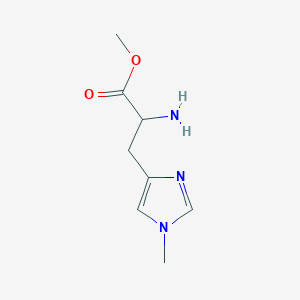
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
